molecular formula C18H17IN2O2S B2377440 2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide CAS No. 863479-04-3

2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide

Cat. No.: B2377440
CAS No.: 863479-04-3
M. Wt: 452.31
InChI Key: UAGOZJXMNNYBFJ-UHFFFAOYSA-N
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Description

2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide has a wide range of applications in scientific research:

Future Directions

The future directions for research on 2-aminothiazoles could involve the development of new synthesis methods, the exploration of their biological activities, and their potential use as antiviral and anti-infective drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then subjected to cyclization reactions under acidic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide stands out due to its unique structural features, which confer specific biological activities not commonly observed in other thiazole derivatives. Its combination of the indeno and thiazole moieties provides a distinct mechanism of action and a broad spectrum of applications .

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-4H-indeno[1,2-d][1,3]thiazol-2-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S.HI/c1-21-14-6-4-11(8-15(14)22-2)10-3-5-13-12(7-10)9-16-17(13)20-18(19)23-16;/h3-8H,9H2,1-2H3,(H2,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGOZJXMNNYBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C4=C(C3)SC(=N4)N)OC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863479-04-3
Record name 6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine hydroiodide
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